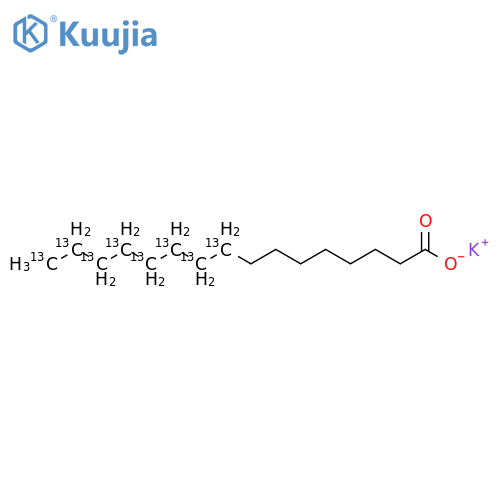Cas no 1458714-74-3 (Hexadecanoate-13C16 (potassium))

Hexadecanoate-13C16 (potassium) 化学的及び物理的性質
名前と識別子
-
- POTASSIUM PALMITATE (U-13C16, 98%+)
- Hexadecanoate-13C16 (potassium)
-
- インチ: 1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1;
- InChIKey: MQOCIYICOGDBSG-MDGQVDTHSA-M
- SMILES: [13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]CCCCCCCC([O-])=O.[K+]
Hexadecanoate-13C16 (potassium) Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-W134007S1-1mg |
Hexadecanoate- |
1458714-74-3 | 98.40% | 1mg |
¥1250 | 2024-07-24 | |
| MedChemExpress | HY-W134007S1-10mg |
Hexadecanoate- |
1458714-74-3 | 98.40% | 10mg |
¥5300 | 2024-07-24 | |
| MedChemExpress | HY-W134007S1-5mg |
Hexadecanoate- |
1458714-74-3 | 98.40% | 5mg |
¥3200 | 2024-07-24 |
Hexadecanoate-13C16 (potassium) 関連文献
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
Hexadecanoate-13C16 (potassium)に関する追加情報
Hexadecanoate-13C16 (Potassium): A Comprehensive Overview
Hexadecanoate-13C16 (potassium), with the CAS number 1458714-74-3, is a compound of significant interest in various scientific and industrial applications. This compound, also referred to as potassium hexadecanoate, is a derivative of hexadecanoic acid, where the hydrogen atom is replaced by a potassium ion, forming a salt. The compound's structure consists of a long hydrocarbon chain with a carboxylate group at one end, making it a member of the fatty acid salts family.
The name "hexadecanoate" refers to the presence of a 16-carbon chain, while the "-13C16" designation indicates the specific carbon isotope distribution within the molecule. This unique isotopic composition makes it particularly valuable in research and development contexts where precise molecular characterization is essential. Potassium hexadecanoate is widely used in pharmaceuticals, cosmetics, and food additives due to its emulsifying and stabilizing properties.
Recent studies have highlighted the potential of Hexadecanoate-13C16 (potassium) in enhancing the stability and bioavailability of drug delivery systems. Researchers have found that its ability to form stable micelles and nanoparticles makes it an ideal candidate for encapsulating hydrophobic drugs, thereby improving their solubility and absorption rates in the human body. This advancement has opened new avenues for targeted drug delivery systems, which are critical in modern medicine.
In addition to its pharmaceutical applications, Hexadecanoate-13C16 (potassium) has also been explored in the field of biotechnology for its role in lipidomics studies. The compound's isotopic labeling allows for precise tracking of lipid metabolism pathways, providing valuable insights into cellular processes and disease mechanisms. This has led to its use in developing diagnostic tools and therapeutic strategies for conditions such as cardiovascular diseases and metabolic disorders.
The synthesis of Hexadecanoate-13C16 (potassium) involves a series of carefully controlled chemical reactions to ensure high purity and isotopic integrity. The process typically begins with the extraction or synthesis of hexadecanoic acid, followed by neutralization with potassium hydroxide to form the potassium salt. Advanced purification techniques are employed to isolate the compound and ensure its suitability for high-performance applications.
From an environmental perspective, Hexadecanoate-13C16 (potassium) has been studied for its biodegradability and eco-friendly properties. Research indicates that it undergoes rapid biodegradation under aerobic conditions, making it a sustainable choice for industries concerned with environmental impact. Its low toxicity profile further supports its use in consumer products and industrial formulations.
In conclusion, Hexadecanoate-13C16 (potassium) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with advancements in research and development, continue to expand its utility in fields ranging from pharmaceuticals to biotechnology. As scientific understanding deepens, this compound is poised to play an even greater role in addressing complex challenges in health and technology.
1458714-74-3 (Hexadecanoate-13C16 (potassium)) Related Products
- 54942-64-2(5-Hydroxy-2-methoxyphenethanolamine)
- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)
- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)
- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)
- 1554880-55-5(1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-)
- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)
- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)
- 2097969-97-4(N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride)
- 2287271-17-2(1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol)
- 862874-68-8(3-chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline)




